

How to reduce non-specific bands with antipSER261 AQP2 antibody.

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Compound of Interest

Aquaporin-2 (254-267), pSER261,
human

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B12371968

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Technical Support Center: Anti-pSER261 AQP2 Antibody

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific bands when using the anti-pSER261 AQP2 antibody in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected band sizes for pSER261 AQP2 in a Western blot?

A1: The anti-pSER261 AQP2 antibody is expected to detect the phosphorylated form of Aquaporin-2 (AQP2) at serine 261. You should look for a band at approximately 29 kDa, which corresponds to the unmodified AQP2 protein. Additionally, a glycosylated form of AQP2 may be observed at around 37 kDa.[1][2]

Q2: Why am I seeing multiple non-specific bands in my Western blot?

A2: Non-specific bands can arise from several factors, including suboptimal antibody concentrations, inadequate blocking, insufficient washing, or cross-reactivity of the primary or secondary antibodies. It is also crucial to prevent dephosphorylation of your target protein during sample preparation.



Q3: The manufacturer recommends a starting dilution of 1:1000 for Western blotting. Should I always use this dilution?

A3: The 1:1000 dilution is a suggested starting point.[3][4] However, the optimal antibody concentration can vary depending on the experimental conditions, including the expression level of pSER261 AQP2 in your samples and the detection system used. Publications have reported using dilutions ranging from 1:500 to 1:3000.[1] It is highly recommended to perform a titration experiment to determine the optimal dilution for your specific setup.

Q4: Can I use non-fat dry milk as a blocking agent?

A4: It is strongly advised not to use non-fat dry milk for blocking when working with phosphospecific antibodies like anti-pSER261 AQP2.[3] Milk contains a high concentration of the phosphoprotein casein, which can be recognized by the phospho-specific antibody, leading to high background and non-specific bands.[5]

Q5: What is the best blocking buffer to use with this antibody?

A5: For phospho-specific antibodies, Bovine Serum Albumin (BSA) is the recommended blocking agent. A concentration of 3-5% BSA in Tris-Buffered Saline with Tween-20 (TBST) is a good starting point. Some protocols may also suggest using protein-free blocking buffers to further minimize background.[5]

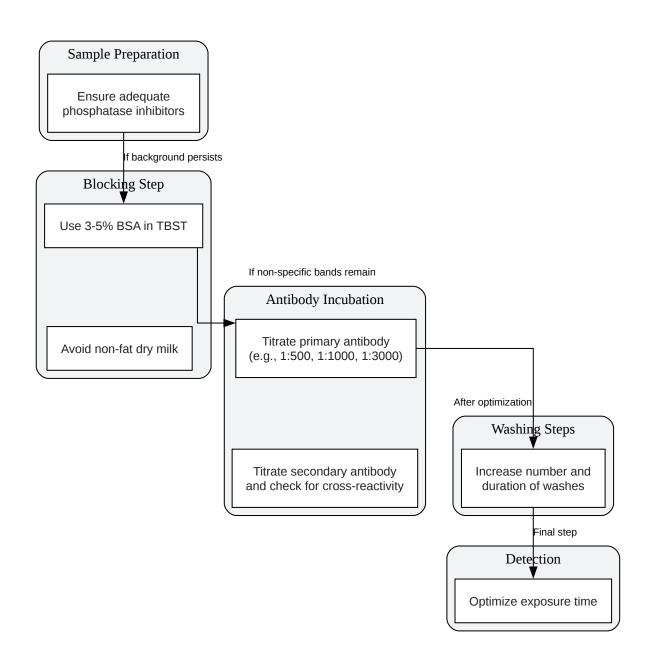
Troubleshooting Guide for Non-Specific Bands

This guide provides a systematic approach to identifying and resolving issues with non-specific bands when using the anti-pSER261 AQP2 antibody.

Problem: High Background or Multiple Non-Specific Bands

Below is a troubleshooting workflow to address common causes of non-specific banding.





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Caption: Troubleshooting workflow for reducing non-specific bands.



Quantitative Data Summary: Recommended Starting Conditions

Parameter	Recommendation	Rationale
Primary Antibody Dilution	Start with 1:1000; titrate between 1:500 and 1:3000.[1]	To find the optimal concentration that maximizes specific signal while minimizing non-specific binding.
Blocking Buffer	3-5% Bovine Serum Albumin (BSA) in TBST.[5]	BSA is a non-phosphorylated protein and is less likely to cross-react with the phosphospecific antibody.
Washing Buffer	Tris-Buffered Saline with 0.1% Tween-20 (TBST).	The detergent helps to remove non-specifically bound antibodies.
Phosphatase Inhibitors	Add to lysis buffer (e.g., 1mM Sodium Orthovanadate).[3]	To prevent dephosphorylation of the target protein during sample preparation.

Detailed Experimental Protocols Western Blotting Protocol for Anti-pSER261 AQP2 Antibody

This protocol is a starting point and may require optimization for your specific experimental conditions.

1. Sample Preparation:

- Lyse cells or tissues in a buffer containing a protease and phosphatase inhibitor cocktail. A
 recommended phosphatase inhibitor to include is 1mM Sodium Orthovanadate.[3]
- Determine protein concentration using a standard assay (e.g., BCA).
- Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.



2. SDS-PAGE and Transfer:

- Load 20-30 μg of protein per lane on an SDS-polyacrylamide gel.
- Perform electrophoresis to separate proteins by size.
- Transfer proteins to a PVDF or nitrocellulose membrane.
- 3. Blocking:
- Block the membrane with 3-5% BSA in TBST for 1 hour at room temperature with gentle agitation.
- 4. Primary Antibody Incubation:
- Dilute the anti-pSER261 AQP2 antibody in 3% BSA in TBST. Start with a 1:1000 dilution.
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- 5. Washing:
- Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
- 6. Secondary Antibody Incubation:
- Dilute a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody in 3% BSA in TBST.
- Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
- 7. Final Washes:
- Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
- 8. Detection:

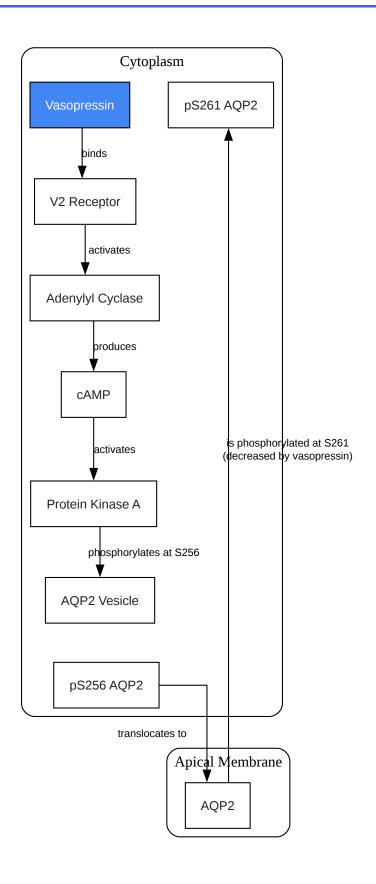


- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Capture the signal using a digital imager or X-ray film. Optimize exposure time to maximize the signal-to-noise ratio.

Signaling Pathway Context

The phosphorylation of AQP2 at Serine 261 is a key event in the vasopressin-regulated water reabsorption pathway in the kidney's collecting duct principal cells. Understanding this context can help in designing experiments and interpreting results.





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Caption: Vasopressin signaling pathway and AQP2 phosphorylation.



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